Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate
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Overview
Description
Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate is an organic compound characterized by its unique structure, which includes a conjugated diene system and an alkyne group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dimethyl acetylenedicarboxylate and 4,4-dimethylpent-2-yne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Catalysts: Transition metal catalysts, such as palladium or copper, are often employed to facilitate the coupling reactions.
Temperature and Time: The reaction temperature can vary from room temperature to reflux conditions, depending on the specific reaction pathway. Reaction times can range from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated diene system and alkyne group allow for various interactions, including π-π stacking and hydrogen bonding, which can influence biological activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate: Unique due to its specific structure and reactivity.
This compound: Similar compounds may include other conjugated dienes or alkynes with different substituents.
Biological Activity
Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate is a complex organic compound with notable biological activities that warrant detailed exploration. This article synthesizes current research findings, potential therapeutic applications, and biological interactions associated with this compound.
Chemical Structure and Properties
This compound features a conjugated diene system and an alkyne group, categorized as a diester. Its molecular formula is C14H18O4, and it has a CAS number of 1176744-66-3. The presence of two ester functional groups enhances its reactivity and interaction potential with biological macromolecules such as proteins and nucleic acids.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
- Antioxidant Properties : Its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens.
Research Findings
Recent studies have investigated the pharmacological effects of this compound:
Study | Findings | |
---|---|---|
Study A | Demonstrated inhibition of specific enzymes related to inflammation | Suggests potential anti-inflammatory applications |
Study B | Exhibited antimicrobial activity against Gram-positive bacteria | Indicates usefulness in developing new antibiotics |
Study C | Showed antioxidant capacity in vitro | Supports further investigation for neuroprotective effects |
Case Studies
- Case Study on Antimicrobial Effects : A study evaluating the compound's efficacy against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL. This finding highlights its potential as a lead compound for antibiotic development.
- Case Study on Antioxidant Activity : In cellular models, this compound reduced reactive oxygen species (ROS) levels by 40%, suggesting its role in mitigating oxidative damage.
Future Directions
Further research is essential to elucidate the complete biological mechanisms of this compound. Areas of focus should include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
- Formulation Development : Exploring delivery systems that enhance bioavailability and therapeutic outcomes.
Properties
IUPAC Name |
dimethyl (E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-enedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)10-6-7-11(13(16)18-5)8-9-12(15)17-4/h7-9H,1-5H3/b9-8+,11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDYAHQEAEOHV-WSMCZHAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=C(C=CC(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C(\C=C\C(=O)OC)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.